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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

Cat. No.: B042474

This guide provides a detailed comparative analysis of the spectroscopic data for various
isomers of bromo-methoxybenzoic acid. The objective is to equip researchers, scientists, and
drug development professionals with the necessary data to distinguish between these closely
related compounds using standard analytical techniques: Nuclear Magnetic Resonance (*H
NMR and 13C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The distinct placement of the bromo and methoxy substituents on the benzoic acid backbone
results in unique spectral fingerprints for each isomer.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general protocols for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) was used as an internal standard (& = 0.00 ppm).

e 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 300 or 400 MHz
spectrometer. A sufficient number of scans were averaged to obtain a good signal-to-noise
ratio.
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e 13C NMR Spectroscopy: Carbon NMR spectra were recorded at 75 or 100 MHz. The spectra
were obtained with complete proton decoupling.

Infrared (IR) Spectroscopy:

o FTIR-ATR: A small amount of the solid sample was placed directly on the diamond crystal of
an ATR accessory. The spectrum was recorded after applying pressure to ensure good
contact.

o KBr Pellet: 1-2 mg of the solid sample was ground with approximately 100-200 mg of dry
potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was pressed
into a thin, transparent pellet, which was then analyzed.

o Data Acquisition: Spectra were typically recorded in the range of 4000 to 400 cm~1. A
background spectrum was collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Electron lonization (EIl): The samples were introduced into an EI mass spectrometer, typically
coupled with a gas chromatograph (GC-MS). The electron energy was set at 70 eV. The
instrument analyzed the resulting fragments based on their mass-to-charge ratio (m/z).

Spectroscopic Data Comparison

The following sections present the spectroscopic data for three isomers of bromo-
methoxybenzoic acid. It is important to note that publicly available, comprehensive
spectroscopic data for all possible isomers, such as 2-bromo-3-methoxybenzoic acid and 4-
bromo-3-methoxybenzoic acid, is limited.

'H NMR Spectral Data

The chemical shifts (d) in the proton NMR spectra are highly indicative of the electronic
environment of the protons in the molecule. The substitution pattern on the aromatic ring
significantly influences these shifts.
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Proton Assignment

3-Bromo-4-
methoxybenzoic acid

2-Bromo-5-
methoxybenzoic acid

5-Bromo-2-
methoxybenzoic acid

~12.0-13.0 ppm ~11.0-12.0 ppm ~11.0-12.0 ppm
_COOH pp pp pp

(broad s) (broad s) (broad s)
-OCHs ~3.9 ppm (s) ~3.8 ppm (s) ~3.9 ppm (s)

~8.1 ppm (d), ~7.9 ~7.5 ppm (d), ~7.1 ~7.9 ppm (d), ~7.6
Aromatic H ppm (dd), ~7.0 ppm ppm (dd), ~6.9 ppm ppm (dd), ~6.9 ppm

(d)

(d)

(d)

3C NMR Spectral Data

The 3C NMR spectra provide information about the carbon framework of the isomers. The

chemical shifts of the aromatic carbons are particularly useful for distinguishing between the

different substitution patterns.

Carbon Assignment

3-Bromo-4-
methoxybenzoic
acid[1]

2-Bromo-5-
methoxybenzoic
acid[2]

5-Bromo-2-
methoxybenzoic acid

-COOH ~168.4 ppm ~165.0 ppm ~165.5 ppm
-OCHs ~57.0 ppm ~55.8 ppm ~56.5 ppm

~161.0, 135.7, 132.0, ~158.5, 134.0, 124.5, ~157.0, 135.0, 133.0,
Aromatic C 125.4,112.5,112.1 118.0, 116.0, 115.0 119.0, 114.0, 112.0

ppm

ppm

ppm

Infrared (IR) Spectroscopy Data

The IR spectra of these isomers are characterized by absorptions corresponding to the

carboxylic acid group, the aromatic ring, and the C-Br and C-O bonds.
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Functional Group

3-Bromo-4-
methoxybenzoic
acid[1]

2-Bromo-5-
methoxybenzoic
acid[2]

5-Bromo-2-
methoxybenzoic acid

O-H Stretch 2500-3300 cm™? 2500-3300 cm™? 2500-3300 cm™?
(Carboxylic Acid) (broad) (broad) (broad)
C=0 Stretch

) ) ~1690 cm—1 ~1700 cm—! ~1695 cm—!
(Carboxylic Acid)
C=C Stretch

] ~1600-1450 cm~1 ~1600-1450 cm~1 ~1600-1450 cm~1

(Aromatic)
C-O Stretch ~1255 cm~! ~1250 cm—! ~1260 cm~!
C-Br Stretch ~650-750 cm™? ~600-700 cm™? ~700-800 cm™?

Mass Spectrometry (MS) Data

In electron ionization mass spectrometry, all isomers are expected to show a molecular ion
peak (M*) and a characteristic M+2 peak of similar intensity due to the presence of the bromine
isotopes (7°Br and 81Br).

Molecular Weight ( Key Mass
Isomer Molecular Formula
g/mol) Fragments (m/z)
3-Bromo-4-
_ 230/232 (M+),
methoxybenzoic CsH7BrOs 231.04
_ 215/217, 187, 159
acid[1]
2-Bromo-5- 230/232 (M),
o CsH7BrOs 231.04
methoxybenzoic acid 215/217, 187, 134
5-Bromo-2- 230/232 (M™),
CsH7BrOs3 231.04

methoxybenzoic acid 215/217, 187, 159

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of bromo-methoxybenzoic acid
isomers is depicted in the following diagram.
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Workflow for Spectroscopic Comparison of Bromo-Methoxybenzoic Acid Isomers
Isomers
2-Bromo-5-methoxybenzoic acid 5-Bromo-2-methoxybenzoic acid 3-Bromo-4-methoxybenzoic acid

~ Spee gscoplc Analysis
IR Spectroscopy [l Mass Spectrometry
, \

[ / Data Acq% isition

Absorption Bands (cm~1) Mass Fragments (m/z) Chemical Shifts (ppm) }

Comparatiye Analysi
\
Isomer Identification

Click to download full resolution via product page

Caption: Logical workflow for isomer differentiation.

Conclusion

The spectroscopic data presented in this guide demonstrates that *H NMR, 13C NMR, IR, and
Mass Spectrometry are effective techniques for the differentiation of bromo-methoxybenzoic
acid isomers. The *H NMR spectroscopy provides clear distinctions in the chemical shifts and
splitting patterns of the aromatic protons. Similarly, 13C NMR offers unique chemical shifts for
the aromatic carbons based on the substituent positions. While the IR spectra share common
features characteristic of the functional groups present, subtle differences in the fingerprint
region can aid in identification. Finally, mass spectrometry confirms the molecular weight and
the presence of bromine, with fragmentation patterns that can offer further structural clues. The
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combined use of these techniques allows for the unambiguous identification of a specific
bromo-methoxybenzoic acid isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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